Bosentan

Catalog No.
S521876
CAS No.
147536-97-8
M.F
C27H29N5O6S
M. Wt
551.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bosentan

CAS Number

147536-97-8

Product Name

Bosentan

IUPAC Name

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide

Molecular Formula

C27H29N5O6S

Molecular Weight

551.6 g/mol

InChI

InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)

InChI Key

GJPICJJJRGTNOD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC

Solubility

Poorly soluble in water (1.0 mg/100 ml) and in aqueous solutions at low pH (0.1 mg/100 ml at pH 1.1 and 4.0; 0.2 mg/100 ml at pH 5.0). Solubility increases at higher pH values (43 mg/100 ml at pH 7.5).
9.04e-03 g/L

Synonyms

4-(1,1-Dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2’-bipyrimidin]-4-yl]benzenesulfonamide; p-tert-Butyl-N-[6-(2-hydroxyethoxy)-5-(o-methoxyphenoxy) -2-(2-pyrimidinyl)-4-pyrimidinyl]benzenesulfonamide; Actelion; Ro 47-0203; Ro 47-0203/039; Tra

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC

Bosentan for Pulmonary Arterial Hypertension (PAH):

Bosentan's primary application in scientific research is the treatment of pulmonary arterial hypertension (PAH) []. It is an endothelin receptor antagonist (ERA), meaning it blocks the action of endothelin-1 (ET-1), a protein that causes blood vessel constriction. This constriction narrows pulmonary arteries, leading to high blood pressure in the lungs and hindering oxygen flow []. Extensive research, including randomized controlled trials like BREATHE-1 and BREATHE-2, has demonstrated bosentan's effectiveness in improving exercise capacity, delaying disease progression, and potentially improving survival in PAH patients [].

Exploring Bosentan's potential beyond PAH:

While bosentan's established use is in PAH treatment, scientific research is exploring its potential applications in other areas:

  • Scleroderma: Studies suggest bosentan might improve skin thickening and other symptoms in patients with scleroderma, an autoimmune disease affecting connective tissues [].
  • Osteoporosis: Research indicates bosentan may increase bone formation and prevent osteoporosis development, particularly in patients with limited mobility due to PAH [].
  • Cancer: Some studies suggest bosentan might have anti-tumor properties by affecting cell signaling pathways involved in cancer progression []. However, further research is needed to determine its potential application in cancer treatment.

Purity

> 95%

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

3.8

LogP

3.7
3.7

Appearance

Pale Yellow to Off-White Solid

Melting Point

107-110°C

UNII

XUL93R30K2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (33.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H412 (66.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in the treatment of pulmonary arterial hypertension (PAH), to improve exercise ability and to decrease the rate of clinical worsening (in patients with WHO Class III or IV symptoms).
FDA Label
Treatment of pulmonary arterial hypertension (PAH) to improve exercise capacity and symptoms in patients with WHO functional class III.Efficacy has been shown in:Primary (idiopathic and familial) PAH;PAH secondary to scleroderma without significant interstitial pulmonary disease;PAH associated with congenital systemic-to-pulmonary shunts and Eisenmenger's physiology.Some improvements have also been shown in patients with PAH WHO functional class II.Tracleer is also indicated to reduce the number of new digital ulcers in patients with systemic sclerosis and ongoing digital ulcer disease.
Treatment of interstitial pulmonary fibrosis, Treatment of pulmonary arterial hypertension, Treatment of systemic sclerosis

Livertox Summary

Bosentan is an endothelin receptor antagonist used in the therapy of pulmonary arterial hypertension (PAH). Bosentan has been associated with serum enzyme elevations during therapy and with rare instances of clinically apparent acute liver injury.

Drug Classes

Pulmonary Arterial Hypertension Agents

Pharmacology

Bosentan belongs to a class of drugs known as endothelin receptor antagonists (ERAs). Patients with PAH have elevated levels of endothelin, a potent blood vessel constrictor, in their plasma and lung tissue. Bosentan blocks the binding of endothelin to its receptors, thereby negating endothelin's deleterious effects.
Bosentan is a sulfonamide-derived, competitive and specific endothelin receptor antagonist with a slightly higher affinity for the endothelin A receptor than endothelin B receptor. Bosentan blocks the action of endothelin 1, an extremely potent endogenous vasoconstrictor and bronchoconstrictor, by binding to endothelin A and endothelin B receptors in the endothelium and vascular smooth muscle. Bosentan decreases both pulmonary and systemic vascular resistance and is particularly used in the treatment of pulmonary arterial hypertension.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

C02KX01
C - Cardiovascular system
C02 - Antihypertensives
C02K - Other antihypertensives
C02KX - Antihypertensives for pulmonary arterial hypertension
C02KX01 - Bosentan

Mechanism of Action

Endothelin-1 (ET-1) is a neurohormone, the effects of which are mediated by binding to ETA and ETB receptors in the endothelium and vascular smooth muscle. It displays a slightly higher affinity towards ETA receptors than ETB receptors. ET-1 concentrations are elevated in plasma and lung tissue of patients with pulmonary arterial hypertension, suggesting a pathogenic role for ET-1 in this disease. Bosentan is a specific and competitive antagonist at endothelin receptor types ETA and ETB.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Endothelin
EDNR [HSA:1909 1910] [KO:K04197 K04198]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

147536-97-8

Wikipedia

Bosentan

FDA Medication Guides

Traclee

Biological Half Life

Terminal elimination half-life is about 5 hours in healthy adult subjects.

Use Classification

Human drugs -> Tracleer -> EMA Drug Category
Antihypertensives -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
FDA Approved Drugs: Tracleer® oral tablets

Explore Compound Types